Cas no 863000-90-2 (4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole)

4-Bromo-2-(morpholin-4-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 4-position and a morpholine moiety at the 2-position. This structure imparts versatility in organic synthesis, particularly in pharmaceutical and agrochemical applications, where it serves as a key intermediate for further functionalization. The bromine substituent enhances reactivity in cross-coupling reactions, while the morpholine group contributes to solubility and bioavailability. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound is typically characterized by high purity and stability, ensuring reliable performance in research and industrial processes.
4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole structure
863000-90-2 structure
Product Name:4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole
CAS No:863000-90-2
MF:C11H11BrN2OS
MW:299.186840295792
MDL:MFCD05892892
CID:3143324
PubChem ID:7110117
Update Time:2025-10-22

4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole
    • 4-(4-bromobenzo[d]thiazol-2-yl)morpholine
    • NJB00090
    • EN300-237922
    • SR-01000096757-1
    • AKOS015957064
    • 863000-90-2
    • F0647-0083
    • SR-01000096757
    • Z2049692884
    • 4-bromo-2-morpholin-4-yl-1,3-benzothiazole
    • AB00670998-01
    • 4-(4-bromo-1,3-benzothiazol-2-yl)morpholine
    • MDL: MFCD05892892
    • Inchi: 1S/C11H11BrN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2
    • InChI Key: BSGYBUVBUZPKFZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1N=C(N1CCOCC1)S2

Computed Properties

  • Exact Mass: 297.97755Da
  • Monoisotopic Mass: 297.97755Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 53.6Ų

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Additional information on 4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole

4-Bromo-2-(Morpholin-4-yl)-1,3-Benzothiazole: A Comprehensive Overview

The compound with CAS No. 863000-90-2, commonly referred to as 4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzothiazoles, which are widely studied for their diverse applications in pharmaceuticals, materials science, and analytical chemistry. The benzothiazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, which contributes to its unique electronic properties and reactivity.

The morpholin-4-yl group attached at the 2-position of the benzothiazole ring introduces additional functionality to the molecule. Morpholine, a six-membered heterocyclic amine, is known for its versatility in chemical synthesis and its ability to act as a stabilizing agent in various reactions. The presence of this group enhances the compound's solubility and stability under different conditions, making it suitable for a wide range of applications.

One of the most notable features of 4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole is the bromine atom at the 4-position of the benzene ring. Bromine substitution is a common strategy in organic synthesis to introduce reactivity or modify physical properties such as melting point and boiling point. In this case, the bromine atom plays a critical role in enabling further functionalization of the molecule through nucleophilic aromatic substitution or other transformation reactions.

Recent studies have highlighted the potential of this compound as a building block in drug discovery. Its unique combination of structural features makes it an attractive candidate for designing bioactive molecules with specific pharmacological properties. For instance, researchers have explored its use in developing inhibitors for kinases and other enzymes involved in disease pathways. The benzothiazole framework has been shown to exhibit promising activity against various cancer cell lines, underscoring its potential in oncology research.

In addition to its pharmaceutical applications, 4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for sensing applications. For example, derivatives of this compound have been employed as sensors for detecting heavy metal ions such as lead and mercury in aqueous environments.

The synthesis of 4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole typically involves a multi-step process that combines aromatic substitution and cyclization reactions. One common approach involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone derivative under acidic conditions to form the benzothiazole core. Subsequent bromination and morpholine substitution steps are then carried out to introduce the desired functional groups.

From a toxicological perspective, understanding the safety profile of 4-bromo-2-(morpholin-4-yl)-1,3-benzothiazole is crucial for its safe handling and application in various fields. Recent studies have focused on evaluating its cytotoxicity and genotoxicity using in vitro assays. These studies have provided valuable insights into its potential risks and have guided efforts to optimize its use in biomedical applications.

In conclusion, 4-bromo-2-(morpholin-4-yll)-1,3-benzothiazole (CAS No. 863000-90-) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers working in drug discovery, materials science, and analytical chemistry. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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